tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate

LSD1/KDM1A inhibition Prodrug design Acute myeloid leukemia

Researchers developing tranylcypromine-based LSD1 inhibitors or MAO-A probes often face supply inconsistencies with the unprotected amine or incorrect regioisomers. This Boc-protected trans-(2-(4-hydroxyphenyl)cyclopropyl)carbamate is the direct, storable precursor to 4-hydroxytranylcypromine, ensuring precise para-hydroxy vector geometry for target engagement. Key outcomes: • Acid-labile Boc group enables controlled deprotection to the active pharmacophore without oxidative degradation. • Orthogonal phenol handle supports O-alkylation or sulfonylation for fragment elaboration and DEL technology. • Cyclopropane core constrains dihedral angles, reducing entropic penalty in peptidomimetic drug design.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
Cat. No. B12935051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)O
InChIInChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-8-11(12)9-4-6-10(16)7-5-9/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)
InChIKeyUHGRVKQMNJTTRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Procurement Characteristics


tert-Butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate (CAS 1824411-56-4, also specified as the trans-(1R,2S) enantiomeric pair under CAS 1196053-06-1) is a protected cyclopropylamine building block bearing a para-hydroxyphenyl substituent and a Boc (tert-butoxycarbonyl) amine protecting group. With molecular formula C14H19NO3 and a molecular weight of 249.31 g·mol⁻¹, it is catalogued by PharmaBlock (PBLHA076) as a cyclopropane-series privileged scaffold for drug discovery . The compound serves as the direct Boc-protected precursor of 4-hydroxytranylcypromine (4-HT), a known metabolite and noncompetitive inhibitor of monoamine oxidase A (MAO-A), integrating the conformational rigidity of the trans-cyclopropane ring, the hydrogen-bonding capacity of the phenolic –OH, and the acid-labile Boc protection that enables controlled deprotection under mild conditions .

Boc-Protected Cyclopropylamine
Acid-labile protecting group for controlled deprotection in prodrug research
para-Hydroxyphenyl Handle
Orthogonal nucleophilic site for O-alkylation or sulfonylation derivatization
Specified trans-(1R,2S) Configuration
Ensures stereochemical fidelity required for target engagement studies

Differentiation from Non-Phenolic and Regioisomeric Analogs


Generic substitution among Boc-protected cyclopropylamine building blocks introduces orthogonal reactivity and stereoelectronic liabilities that can derail multi-step syntheses. The para-hydroxyphenyl substituent provides a discrete nucleophilic handle (pKa ~10) for O-alkylation, Mitsunobu coupling, or sulfonylation that is absent in the parent tert-butyl (2-phenylcyclopropyl)carbamate. Incorrect regioisomers, such as the 3-hydroxyphenyl analogue or the geminal tert-butyl N-[1-(4-hydroxyphenyl)cyclopropyl]carbamate (CAS 1394918-80-9), alter the vector of the phenolic –OH, compromising downstream target engagement in LSD1 or MAO pharmacophores where the para-hydroxy orientation is essential for hydrogen bonding within the FAD-binding pocket [1]. Furthermore, the trans-cyclopropane geometry is critical for biological activity: the cis isomer or ring-opened byproducts yield inactive or off-target compounds [2]. The Boc group itself acts as a latent prodrug moiety that enhances cellular permeability in LSD1 inhibitor series, with structural mimics (e.g., pivaloyl) failing to recapitulate this acid-labile release mechanism [3].

Boc vs Non-Labile Protecting Groups
Replacing Boc with acid-stable pivaloyl may eliminate the prodrug activation mechanism needed in LSD1 inhibitor research.
Stereochemical Mismatch
cis-Isomer or racemic material cannot replicate the covalent FAD adduct formation essential for LSD1/MAO target engagement.
Regioisomeric Hydroxyl Placement
3-Hydroxy or geminal cyclopropyl regioisomers alter the hydrogen-bonding vector, compromising pharmacophore fit for FAD-dependent amine oxidases.

Quantitative Differentiation Evidence for Informed Procurement


Acid-Labile Boc Prodrug Activation vs. Pivaloyl Inertness

In a systematic study of tranylcypromine (TCP) derivatives, Boc-attached LSD1 inhibitors (series b) demonstrated substantially improved anti-proliferation capacity against AML cells compared to structurally identical compounds bearing an acid-inert pivaloyl protecting group. Intracellular thermal shift assays and LC-MS/MS analysis confirmed that Boc is cleaved under the acidic tumor microenvironment to release the active pharmacophore, whereas the pivaloyl analogue showed dramatically reduced cellular effect [1]. This establishes the Boc-protected 4-hydroxyphenylcyclopropylamine scaffold as a deliberately engineered prodrug intermediate, not a generic protected amine.

Boc vs Pivaloyl Prodrug
Head-to-head
Boc: clear cellular effect; Pivaloyl: markedly reduced cellular effect
Supports Boc as a required prodrug handle for intracellular activation.
Lead Boc-series LSD1 enzymatic IC50: 29 nM
LSD1/KDM1A inhibition Prodrug design Acute myeloid leukemia

Essential trans-Cyclopropane Geometry for Target Engagement

X-ray crystallographic studies of trans-2-phenylcyclopropylamine (TCP) bound to LSD1 reveal that the trans-cyclopropane ring positions the amine for covalent flavin adduct formation within the FAD-binding pocket, while the phenyl ring occupies a hydrophobic cavity [1]. The para-hydroxyl substituent on the phenyl ring (as in the deprotected form of the target compound) can form additional hydrogen bonds with active-site residues. The cis isomer cannot adopt the requisite geometry for FAD adduct formation and is inactive. The target compound, specified as trans-(1R,2S), ensures that upon Boc deprotection the resulting amine retains the stereochemistry essential for target engagement [2].

Trans Geometry Requirement
Reported
X-ray crystallography: trans isomer forms covalent FAD adduct; cis isomer inactive
trans-(1R,2S) stereochemistry is essential for target engagement assays.
Based on LSD1-TCP complex structures
LSD1 MAO inhibition Stereochemistry-activity relationship

Para-Hydroxy Substituent Modulates Inhibition Potency

4-Hydroxytranylcypromine (4-HT), the deprotected form of the target compound, is a noncompetitive inhibitor of MAO-A with weaker affinity compared to the parent drug tranylcypromine . Metabolite studies confirm that 4-HT is a less potent MAO inhibitor than tranylcypromine itself, yet the para-hydroxyl group introduces a synthetic handle absent in tranylcypromine, enabling further derivatization (e.g., sulfonamide installation) that has yielded LSD1-selective inhibitors with IC50 values as low as 29 nM [1]. The para-hydroxy orientation is critical: the 3-hydroxy isomer (3-hydroxytranylcypromine) shows a different pharmacological profile, with weak effects on dopamine and norepinephrine synthesis, while the 4-hydroxy and 3,4-dihydroxy derivatives were inactive at central DA and 5-HT receptors in rat biochemical models [2].

4-Hydroxy Modulation
Reported
Optimized 4-substituted sulfonamide derivative: LSD1 IC50 29 nM
para-Hydroxy handle enables selective inhibitor derivatization.
4-HT less potent MAO-A inhibitor than tranylcypromine
MAO-A inhibition Structure-activity relationship 4-Hydroxytranylcypromine

Cyclopropane Ring Confers Metabolic Stability and Rigidity

The cyclopropane ring is widely recognized in medicinal chemistry for improving metabolic stability, increasing biological activity, limiting polypeptide conformation, and reducing plasma clearance relative to acyclic amine analogues [1]. In the context of the target compound, the trans-cyclopropane scaffold constrains the phenethylamine-like pharmacophore into a rigid conformation that pre-organizes the amine and aryl ring for target binding while reducing the entropic penalty upon protein engagement. This stands in contrast to flexible N-Boc-phenethylamine or N-Boc-tyramine building blocks, which lack conformational pre-organization and exhibit greater susceptibility to oxidative metabolism at the benzylic position .

Cyclopropane Rigidity
Class-level
Cyclopropane constrains conformation, reduces plasma clearance (general observation)
Supports predicted metabolic stability advantage; data to verify for this scaffold.
Class-level inference from drug discovery literature
Metabolic stability Cyclopropane conformational restriction Drug design

Supplier-Specified Purity and Stereochemical Integrity

The target compound is commercially available with defined relative configuration—tert-butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate (CAS 1196053-06-1) at ≥95% purity from suppliers including PharmaBlock (catalog PBLHA076, distributed via Fisher Scientific) and Leyan (≥95% and 98% grades) . In contrast, certain lower-cost listings for tert-butyl (2-(4-hydroxyphenyl)cyclopropyl)carbamate (CAS 1824411-56-4) do not explicitly specify trans vs. cis geometry, introducing ambiguity regarding stereochemical composition . The defined (1R,2S)-rel configuration ensures batch-to-batch consistency in downstream stereochemical outcomes, critical for enantioselective syntheses where the cyclopropane stereocenters are carried through to the final API.

Stereochemical Specification
Specification review
CAS 1196053-06-1: rel-(1R,2S) specified; CAS 1824411-56-4: stereochemistry unspecified
Explicit configuration eliminates ambiguity in procurement.
Supplier listings differ in stereochemical detail
Chemical purity Stereochemical specification Procurement quality

Procurement-Driven Application Scenarios


LSD1/KDM1A Inhibitor Prodrug Development

Research groups developing tranylcypromine-based LSD1 inhibitors for acute myeloid leukemia or other oncology indications should procure the Boc-protected trans-(1R,2S) form (CAS 1196053-06-1) as the key intermediate. As demonstrated by Liang et al. (2020), Boc protection on the cyclopropylamine nitrogen serves as a tumor-selective prodrug moiety, with intracellular acidic cleavage releasing the active pharmacophore; replacement with acid-stable pivaloyl abolished anti-proliferative activity [1]. The para-hydroxyl handle additionally enables sulfonamide installation that improves LSD1 targeting capacity.

Synthesis of 4-Hydroxytranylcypromine for MAO-A Studies

Investigators studying monoamine oxidase A inhibition or drug-drug interaction potential of tranylcypromine metabolites can employ the target compound as a direct, storable precursor. Acidic Boc deprotection (TFA/CH₂Cl₂ or HCl/dioxane) cleanly yields 4-hydroxytranylcypromine (CAS 104777-77-7), a noncompetitive MAO-A inhibitor. The use of Boc-protected intermediate prevents oxidative degradation of the free amine during storage and enables purification at the stable carbamate stage before final deprotection .

Conformationally Constrained Dipeptide Isostere Synthesis

As identified by ChemShuttle, the trans-2-(4-hydroxyphenyl)cyclopropyl carbamate scaffold functions as a rigidified dipeptide isostere. The cyclopropane ring constrains the distance and dihedral angle between the amine and the phenolic side chain, mimicking a tyrosine residue with restricted conformational freedom. This is valuable for designing protease inhibitors, GPCR ligands, or protein-protein interaction inhibitors where reduced entropic penalty upon binding is desired .

Fragment-Based Drug Discovery and DEL Synthesis

The compound's inclusion in PharmaBlock's privileged building block collection (PBLHA076) reflects its suitability for fragment-based screening and DEL technology. The Boc-protected amine and free phenolic –OH provide two orthogonal diversification points, enabling on-DNA coupling or fragment elaboration. The cyclopropane core contributes shape diversity and metabolic stability, addressing common challenges in fragment library design .

Application
Selection Property
Validation Focus
LSD1 inhibitor prodrug research
Boc-labile prodrug handle
Cellular activation and target engagement
4-Hydroxytranylcypromine synthesis for MAO-A studies
Boc-protected storage stability
Deprotection efficiency and MAO-A inhibition
Conformationally constrained isostere design
trans-Cyclopropane rigidity
Binding conformation and protease inhibition
Fragment-based library design
Orthogonal diversification sites
On-DNA coupling and fragment elaboration
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